
1,1,2,2,3,3,4,4,5,5,6,6,7-Tridecafluorooctan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2,3,3,4,4,5,5,6,6,7-Tridecafluorooctan-1-ol is a fluorinated alcohol compound with the molecular formula C8H5F13O. This compound is part of the perfluoroalkyl alcohol family, known for their unique properties such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,2,2,3,3,4,4,5,5,6,6,7-Tridecafluorooctan-1-ol can be synthesized through several methods, including:
Electrochemical Fluorination (ECF): This method involves the electrochemical fluorination of octanol in the presence of hydrogen fluoride. The reaction conditions typically include a temperature range of -20°C to 0°C and a current density of 0.1 to 0.5 A/cm².
Telomerization: This process involves the reaction of tetrafluoroethylene with a telogen such as methanol, followed by hydrolysis to yield the desired fluorinated alcohol.
Industrial Production Methods
In industrial settings, the production of this compound often employs large-scale electrochemical fluorination due to its efficiency and scalability. The process is carried out in specialized reactors designed to handle the corrosive nature of hydrogen fluoride.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2,3,3,4,4,5,5,6,6,7-Tridecafluorooctan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form perfluorooctanoic acid (PFOA) using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the alcohol group to a corresponding alkane using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products
Oxidation: Perfluorooctanoic acid (PFOA).
Reduction: Perfluorooctane.
Substitution: Perfluorooctyl halides or sulfonates.
Scientific Research Applications
1,1,2,2,3,3,4,4,5,5,6,6,7-Tridecafluorooctan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and in the synthesis of fluorinated compounds.
Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of water and oil-repellent coatings, lubricants, and in the electronics industry for its dielectric properties.
Mechanism of Action
The mechanism of action of 1,1,2,2,3,3,4,4,5,5,6,6,7-Tridecafluorooctan-1-ol is primarily based on its ability to interact with hydrophobic and hydrophilic environments due to its amphiphilic structure. This allows it to:
Disrupt cell membranes: By integrating into lipid bilayers, altering membrane fluidity and permeability.
Act as a surfactant: Reducing surface tension and stabilizing emulsions.
Interact with proteins: Binding to hydrophobic pockets in proteins, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
Perfluorooctanoic acid (PFOA): Similar in structure but with a carboxylic acid group instead of an alcohol group.
Perfluorooctane sulfonate (PFOS): Contains a sulfonate group, known for its use in firefighting foams and stain repellents.
1H,1H,2H,2H-Perfluorooctanol: A partially fluorinated alcohol with fewer fluorine atoms.
Uniqueness
1,1,2,2,3,3,4,4,5,5,6,6,7-Tridecafluorooctan-1-ol is unique due to its high degree of fluorination, which imparts exceptional chemical stability and resistance to degradation. This makes it particularly valuable in applications requiring long-term stability and performance under harsh conditions.
Properties
CAS No. |
112708-16-4 |
|---|---|
Molecular Formula |
C8H5F13O |
Molecular Weight |
364.10 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7-tridecafluorooctan-1-ol |
InChI |
InChI=1S/C8H5F13O/c1-2(9)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)22/h2,22H,1H3 |
InChI Key |
KIRIXOGQHXHZKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(C(C(C(C(O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


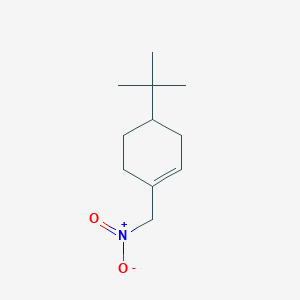
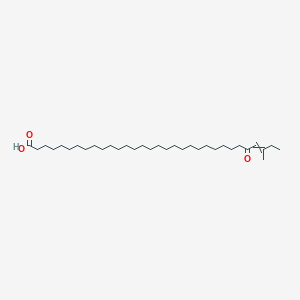
![1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-4-phenylpyrrolidin-2-one](/img/structure/B14307695.png)
![N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]formamide](/img/structure/B14307700.png)
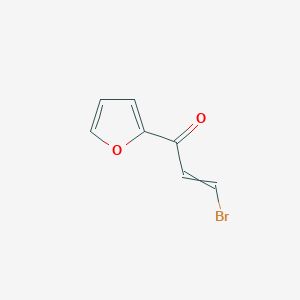
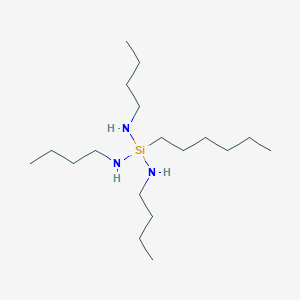


![(4-Methoxyphenyl)[4-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14307729.png)
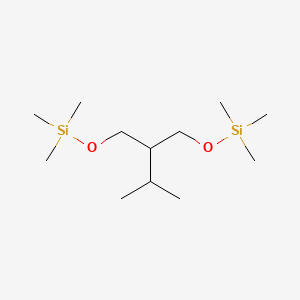
![2-(2-Chloroprop-2-en-1-yl)bicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B14307737.png)
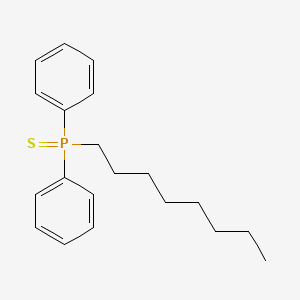

![3-{[2-(Hydroxymethyl)phenyl]methyl}-2-[(2-hydroxyphenyl)methyl]phenol](/img/structure/B14307751.png)
